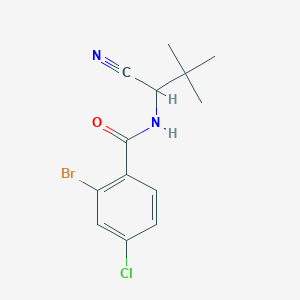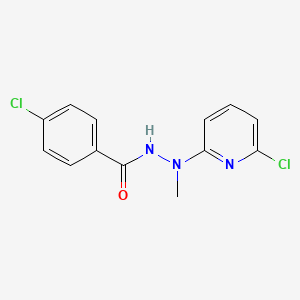![molecular formula C20H25N5O2 B2639947 1-methyl-3-pentyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 848917-25-9](/img/structure/B2639947.png)
1-methyl-3-pentyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-methyl-3-pentyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. This receptor is a G protein-coupled receptor that is activated by ATP and ADP, which are released from damaged cells. The P2Y1 receptor is involved in many physiological processes, such as platelet aggregation, vascular smooth muscle contraction, and neurotransmitter release. Therefore, MRS2500 has potential applications in the treatment of thrombosis, hypertension, and neurological disorders.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : The compound has been synthesized using various methods. For instance, a four-step synthesis involving 6-chloro-5-nitro-3-methylpyrimidine-2,4(1H,3H)-dione and reactions with orthocarboxylates was used to obtain similar purinediones (imo, Rybár, & Alföldi, 1995). Another study focused on the efficient synthesis of pyrimido[4,5-d]pyrimidine derivatives, highlighting the role of catalysts in these reactions (Cahyana, Liandi, & Zaky, 2020).
Molecular Structure Analysis : Detailed structural analysis of similar purine derivatives has been conducted. For example, a study on 7-methyl-8-oxo-7,8-dihydroguanosine monohydrate provided insights into the sugar conformation and puckering parameters of these compounds (Larson, Cottam, & Robins, 1989).
Reactivity and Ionization : Research on purine-6,8-diones has explored their ionization and methylation reactions, providing valuable information on their chemical behavior and potential reactivity (Rahat, Bergmann, & Tamir, 1974).
Biological and Medicinal Applications
Antioxidant Properties : A study synthesized derivatives of pyrimido[4,5-d]pyrimidine and tested their activity as antioxidants, indicating potential biomedical applications (Cahyana, Liandi, & Zaky, 2020).
Anticancer Activity : The synthesis of new purine-diones and pyridopyrimidine-diones with demonstrated anticancer activity highlights the potential therapeutic applications of these compounds (Hayallah, 2017).
Antimicrobial Potential : Compounds like pyrimidine conjugates have been synthesized and evaluated for their antiviral activity, suggesting potential use in treating viral infections (Krasnov et al., 2022).
Enzyme Inhibition for Herbicides : A study using a thieno[2,3-d]pyrimidine-2,4-dione-based compound as a protoporphyrinogen IX oxidase inhibitor indicated its potential as a potent herbicide (Wang et al., 2021).
Antiviral Research : Other studies focus on creating pyrimidine-purine conjugates for antiviral research, highlighting their relevance in pharmaceutical development (Amer, Senior, & Fan, 2012).
properties
IUPAC Name |
1-methyl-3-pentyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-3-4-8-12-25-18(26)16-17(22(2)20(25)27)21-19-23(13-9-14-24(16)19)15-10-6-5-7-11-15/h5-7,10-11H,3-4,8-9,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLDSKHVVJJYEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=CC=C4)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-pentyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

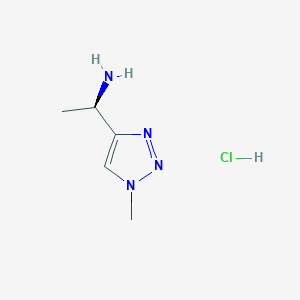
![2-Chloro-N-[(3,5-dimethoxyphenyl)methyl]-N-[(1R,2R)-2-hydroxycyclopentyl]acetamide](/img/structure/B2639866.png)
![8-Hydroxy-6-azaspiro[3.5]nonan-5-one](/img/structure/B2639868.png)
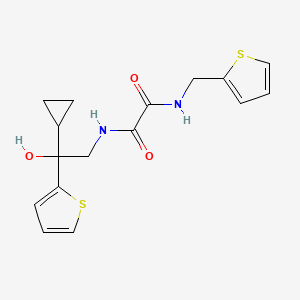
![2-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]acetic acid](/img/structure/B2639870.png)
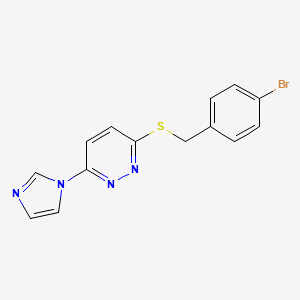

![N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2639877.png)
![N-(3,5-dimethylphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2639878.png)
![2-Chloro-1-(1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)propan-1-one](/img/structure/B2639879.png)


